An In-depth Technical Guide to the Chemical Properties and Structure of 3-Chloroheptane
An In-depth Technical Guide to the Chemical Properties and Structure of 3-Chloroheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroheptane, a secondary alkyl halide, serves as a versatile intermediate in organic synthesis. Its chemical reactivity, governed by the presence of a chlorine atom on the heptane (B126788) backbone, allows for a variety of functional group transformations crucial in the development of novel molecules in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-chloroheptane, supported by available data and established chemical principles. While 3-chloroheptane is not widely documented for specific biological activities itself, its role as a building block makes understanding its chemistry essential for drug discovery and development programs that may utilize haloalkane-containing scaffolds.
Chemical Structure and Identification
3-Chloroheptane is a chiral molecule, existing as a racemic mixture of two enantiomers, (S)-3-chloroheptane and (R)-3-chloroheptane, unless a stereospecific synthesis is employed. The chlorine atom is located on the third carbon atom of the seven-carbon heptane chain.
| Identifier | Value |
| IUPAC Name | 3-chloroheptane[1] |
| Synonyms | Heptane, 3-chloro- |
| Molecular Formula | C₇H₁₅Cl[1] |
| CAS Number | 999-52-0[1] |
| SMILES | CCCCC(Cl)CC[1] |
| InChI | InChI=1S/C7H15Cl/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3[1] |
| InChIKey | DMKNOEJJJSHSML-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical properties of 3-chloroheptane are characteristic of a haloalkane of its size. It is a colorless liquid at room temperature and is immiscible with water.
| Property | Value |
| Molecular Weight | 134.65 g/mol [1] |
| Density | 0.869 g/cm³ at 20°C |
| Boiling Point | 151-153 °C |
| Melting Point | -85.5 °C |
| Solubility in Water | Low |
| Solubility in Organic Solvents | Soluble in ethers, hydrocarbons, and chlorinated solvents. |
| Refractive Index | 1.427 at 20°C |
Synthesis of 3-Chloroheptane
Detailed experimental protocols for the synthesis of 3-chloroheptane are not extensively reported in publicly available literature. However, its synthesis can be achieved through established methods for the preparation of secondary alkyl chlorides.
Experimental Protocol: Synthesis from 3-Heptanol (B47328) with Thionyl Chloride
This method involves the conversion of the hydroxyl group of 3-heptanol into a chloro group using thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite ester intermediate and typically results in inversion of stereochemistry (Sₙ2 mechanism), though retention can occur depending on the reaction conditions (Sₙi mechanism).
Materials:
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3-Heptanol
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Thionyl chloride (SOCl₂)
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Pyridine (B92270) (optional, as a base to neutralize HCl)
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Anhydrous diethyl ether (solvent)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Distillation apparatus
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-heptanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).
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Cool the solution in an ice bath.
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Slowly add thionyl chloride dropwise from the dropping funnel. If pyridine is used, it can be added prior to the thionyl chloride.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours to ensure complete reaction.
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Cool the reaction mixture and carefully pour it into a separatory funnel containing ice-cold saturated sodium bicarbonate solution to neutralize excess acid.
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Separate the organic layer, and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
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Purify the crude 3-chloroheptane by fractional distillation.
Caption: Synthesis of 3-Chloroheptane from 3-Heptanol.
Experimental Protocol: Hydrochlorination of Heptene (B3026448)
Another potential route is the hydrochlorination of a heptene isomer, such as hept-2-ene or hept-3-ene, using hydrogen chloride (HCl). This reaction follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon of the double bond.
Materials:
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Hept-2-ene or Hept-3-ene
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Hydrogen chloride (gas or solution in a non-nucleophilic solvent)
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Anhydrous conditions
Procedure:
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Dissolve the heptene isomer in a suitable inert solvent in a reaction vessel equipped for gas inlet.
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Bubble dry hydrogen chloride gas through the solution at a controlled rate, maintaining the temperature (often low temperatures are preferred to minimize rearrangements).
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Monitor the reaction progress by techniques such as GC-MS.
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Upon completion, remove the excess HCl by purging with an inert gas or by washing with a mild base.
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Isolate the crude 3-chloroheptane and purify by fractional distillation.
Caption: Hydrochlorination of Heptene to form 3-Chloroheptane.
Purification
Fractional distillation is the primary method for purifying 3-chloroheptane from reaction mixtures and byproducts.[2][3] This technique separates compounds based on differences in their boiling points.
Experimental Protocol: Purification by Fractional Distillation
Apparatus:
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
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Distillation head with a thermometer
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Condenser
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Receiving flask
Procedure:
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Charge the crude 3-chloroheptane into the round-bottom flask along with boiling chips.
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Assemble the fractional distillation apparatus.
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Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.
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The component with the lower boiling point will enrich at the top of the column.
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Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of 3-chloroheptane (151-153 °C).
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Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.
Chemical Reactivity
As a secondary alkyl halide, 3-chloroheptane can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The preferred reaction pathway is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.
Nucleophilic Substitution Reactions
In these reactions, the chlorine atom is replaced by a nucleophile.
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Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents.
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Sₙ1 Mechanism: This is a two-step process involving the formation of a secondary carbocation intermediate after the departure of the chloride ion. The nucleophile then attacks the planar carbocation from either face, leading to a racemic mixture of products. This pathway is favored by weak nucleophiles, polar protic solvents, and is more likely with substrates that can form stable carbocations.
Caption: Nucleophilic Substitution Pathways for 3-Chloroheptane.
Elimination Reactions
In these reactions, a molecule of HCl is eliminated to form an alkene.
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E2 Mechanism: This is a one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the one bearing the chlorine, while the chloride ion departs simultaneously. With a small, strong base like sodium ethoxide (NaOEt), the major product is typically the more substituted (Zaitsev) alkene, which would be hept-3-ene. With a bulky base like potassium tert-butoxide (KOtBu), the major product is the less substituted (Hofmann) alkene, hept-2-ene, due to steric hindrance.[4]
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E1 Mechanism: This is a two-step process that proceeds through the same carbocation intermediate as the Sₙ1 reaction. A weak base then removes a proton from an adjacent carbon to form the double bond. This pathway often competes with the Sₙ1 reaction.
